molecular formula C13H18ClNO B3363112 2-chloro-N-(2,6-diethylphenyl)propanamide CAS No. 1016871-27-4

2-chloro-N-(2,6-diethylphenyl)propanamide

Cat. No. B3363112
CAS RN: 1016871-27-4
M. Wt: 239.74 g/mol
InChI Key: FWQFMHNCEVNNTB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-diethylphenyl)propanamide is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It belongs to the class of amides. The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(2,6-diethylphenyl)propanamide is 1S/C13H18ClNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-chloro-N-(2,6-diethylphenyl)propanamide is 375.9±42.0 °C and its predicted density is 1.107±0.06 g/cm3 . The compound’s pKa is predicted to be 13.16±0.70 .

Scientific Research Applications

Chemical Properties

“2-chloro-N-(2,6-diethylphenyl)propanamide” is an organic compound belonging to the class of amides. It has a molecular weight of 239.74 g/mol .

Synthesis

The compound can be synthesized from 2,6-diethylaniline as the starting material. The amide is obtained via condensation with propoxyacetyl chloride. Then, the secondary amine is produced by reducing the amide with LiAlH4 as a reduction reagent .

Pesticide Compound

The compound has been studied for its potential as a novel pesticide compound . It was synthesized by splicing together a chloro-substituted quinoline moiety found in quinclorac (a selective herbicide) and a substituted amide moiety found in pretilachlor (another selective herbicide) .

Herbicidal Activity

The compound displayed excellent control efficiency against Echinochloa crusgalli, a type of weed . This suggests its potential use as a herbicide.

Fungicidal Activity

In addition to its herbicidal properties, the compound also showed good fungicidal in vitro activity against Phytophthora capsici, Phytophthora sojae, and Phytophthora infestans . This indicates its potential use as a fungicide.

Potential for New Herbicides

Due to the overuse of herbicidal products, weed resistance has emerged, leading to a gradual decrease in product efficacy and subsequent need to increase herbicide usage . The compound, with its high biological activity, could be a potential candidate for new herbicides.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQFMHNCEVNNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-diethylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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